7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound is a tricyclic pyrazolo[1,5-c][1,3]benzoxazine derivative characterized by:
- Position 5: A 2,4-dichlorophenyl group, contributing strong electron-withdrawing effects and enhanced lipophilicity.
- Position 2: A 4-methylphenyl (p-tolyl) group, providing moderate electron-donating properties and steric bulk.
- Its molecular formula is C23H15Cl4N2O (inferred from analogs in and ), with an average molecular mass of ~482.2 g/mol.
Properties
CAS No. |
303093-92-7 |
|---|---|
Molecular Formula |
C23H16Cl4N2O |
Molecular Weight |
478.2 g/mol |
IUPAC Name |
7,9-dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H16Cl4N2O/c1-12-2-4-13(5-3-12)20-11-21-17-8-15(25)10-19(27)22(17)30-23(29(21)28-20)16-7-6-14(24)9-18(16)26/h2-10,21,23H,11H2,1H3 |
InChI Key |
CBGCLQALJOXUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound features multiple halogen substituents and aromatic groups, which contribute to its unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a fused bicyclic system with a pyrazole ring and a benzoxazine moiety. The presence of dichloro and methylphenyl substituents enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H17Cl2N2O |
| Molecular Weight | 426.30 g/mol |
| CAS Number | Not available |
| SMILES | CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC(=C5)Cl)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Studies have indicated that the compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The presence of halogen substituents can enhance lipophilicity, contributing to improved membrane penetration and antimicrobial efficacy.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit cholinesterase enzymes, which are crucial in neurotransmission. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against butyrylcholinesterase (BChE) .
Study 1: Antimicrobial Properties
A comparative study involving various derivatives of pyrazolo[1,5-c][1,3]benzoxazines revealed that compounds with similar structural features exhibited notable antimicrobial activities against a range of pathogens including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent positioning in enhancing biological activity.
Study 2: Enzyme Inhibition
Research focused on the inhibition of cholinesterases by related compounds showed promising results. For instance, a compound structurally similar to this compound demonstrated an IC50 value of 46.42 µM against BChE . This suggests potential therapeutic applications in treating conditions related to cholinergic dysfunction.
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituent variations and molecular properties:
Structural and Functional Insights
Chlorine Substitution: The 7,9-dichloro core in the target compound enhances halogen bonding with biological targets compared to mono-chloro analogs (e.g., ’s 9-chloro derivative) . The 2,4-dichlorophenyl group at position 5 offers superior hydrophobic interactions compared to 4-chlorophenyl () or 4-fluorophenyl () .
Aryl Group Effects at Position 2: 4-Methylphenyl (p-tolyl): Balances lipophilicity and metabolic stability (target compound). 4-Methoxyphenyl: Increases solubility but may lead to faster hepatic clearance due to O-demethylation .
Bioactivity Trends :
- indicates chloro and methyl groups enhance antimicrobial activity by promoting membrane penetration .
- Methoxy groups () may reduce cytotoxicity but also decrease potency due to reduced lipid solubility .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The target compound’s Cl-rich structure (LogP ~5.2 estimated) suggests strong tissue penetration but may increase accumulation-related toxicity.
- Metabolic Stability : Methyl groups (p-tolyl) resist oxidative metabolism better than methoxy or halogenated analogs .
- Toxicity : Higher chlorine content (e.g., 4×Cl in the target) correlates with increased hepatotoxicity risk in tricyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
